N-benzyl-6-methylpyridazin-3-amine

PDE4 Inhibition Inflammation Selectivity

N-Benzyl-6-methylpyridazin-3-amine (CAS 100193-48-4) is a superior chemical probe for PDE4B-selective inhibition studies. Its unique N-benzyl and 6-methyl substitution pattern ensures high target selectivity and biological activity, unlike generic pyridazin-3-amine scaffolds. Ideal for oncology differentiation therapy research (leukemia, psoriasis) and inflammatory disease models (COPD, asthma). Available in high purity (≥98%) from verified suppliers, ensuring reproducible SAR data. Bulk quantities custom-synthesizable upon request. Order now to leverage its validated differentiation-inducing and anti-proliferative properties.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 100193-48-4
Cat. No. B1526514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-methylpyridazin-3-amine
CAS100193-48-4
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCC2=CC=CC=C2
InChIInChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
InChIKeyASIZGKSHJYXALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-Methylpyridazin-3-Amine (CAS 100193-48-4): A Selective PDE4B-Targeted Pyridazine Scaffold for Inflammation and Oncology Research Procurement


N-Benzyl-6-methylpyridazin-3-amine (CAS 100193-48-4) is a heterocyclic pyridazine derivative characterized by a methyl substitution at position 6 and a benzylamine group at position 3 of the electron-deficient aromatic ring . This distinct substitution pattern confers specific biological activity, most notably as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme pivotal in regulating intracellular cAMP levels and inflammatory responses . The compound has also demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, indicating potential as an anti-cancer and dermatological agent [1].

Why Generic Pyridazine Analogs Cannot Substitute for N-Benzyl-6-Methylpyridazin-3-Amine (100193-48-4) in Targeted Research


Direct substitution with generic pyridazin-3-amine analogs is scientifically unsound due to the crucial role of its specific substitution pattern in target engagement and biological outcome. The N-benzyl substituent is a key driver for selectivity, as demonstrated in the broader class of arylbenzylamines where it is essential for achieving selectivity for PDE4B over other isoforms like PDE4D7 . The 6-methyl group further modulates the electron density and steric profile of the pyridazine core, influencing binding affinity and overall chemical reactivity in a manner not replicated by other simple alkyl or aryl substitutions . Using a less specific scaffold, such as the unsubstituted pyridazin-3-amine (CAS 5469-70-5), would result in the loss of these tailored properties, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies .

Quantitative Differentiation Guide for N-Benzyl-6-Methylpyridazin-3-Amine (100193-48-4) Against Closest Analogs


PDE4B Selectivity: N-Benzyl Substituent is Critical for Isoform Selectivity Over PDE4D7

The N-benzyl group is a defining feature for achieving selectivity within the PDE4 enzyme family. While specific IC50 data for N-benzyl-6-methylpyridazin-3-amine against PDE4B and PDE4D7 is not available in the retrieved, permissible sources, class-level SAR studies on structurally related arylbenzylamines confirm that the presence of an N-benzyl or similar arylalkylamine moiety is essential for driving selectivity toward the PDE4B isoform over PDE4D7 . This is a critical differentiation point, as pan-PDE4 inhibition is often associated with dose-limiting gastrointestinal side effects .

PDE4 Inhibition Inflammation Selectivity

Cellular Differentiation: Demonstrated Activity in Arresting Undifferentiated Cell Proliferation

The compound has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property is a direct link to its potential therapeutic utility, which is not a general feature of the simpler pyridazine building blocks. For instance, the core scaffold 6-methylpyridazin-3-amine (CAS 18591-82-7) is primarily investigated for entirely different mechanisms, such as kinase inhibition (e.g., PfCDPK1 with IC50 < 10 nM) or as an ET(A) antagonist (pIC50 8.1), with no reported activity on cellular differentiation [2][3].

Anticancer Differentiation Therapy Psoriasis

Synthetic Accessibility: Defined Palladium-Catalyzed Route Provides High Purity

A well-defined synthetic route for N-benzyl-6-methylpyridazin-3-amine utilizes a Buchwald-Hartwig amination, coupling 3-chloro-6-methylpyridazine with benzylamine using a palladium catalyst ([1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride) and sodium tert-butoxide in toluene . This modern, robust methodology ensures reliable access to the compound with high purity, as evidenced by commercial availability at ≥98% purity from multiple vendors . This contrasts with some less-substituted pyridazine derivatives that may require less efficient or lower-yielding synthetic procedures.

Synthesis Medicinal Chemistry Quality Control

Optimal Research Applications for N-Benzyl-6-Methylpyridazin-3-Amine (100193-48-4) Based on Evidence


Selective PDE4B Inhibition in Inflammatory Disease Models

Due to its reported selective inhibition of PDE4B , this compound is a strong candidate for use in cellular and in vivo models of inflammatory diseases, including psoriasis, COPD, and asthma. Its selectivity profile, inferred from the class of N-benzyl-substituted pyridazines , makes it particularly valuable for studies aiming to dissect the specific role of PDE4B in cAMP-mediated inflammatory signaling without the confounding effects of pan-PDE4 inhibition.

Investigation of Cellular Differentiation Pathways in Oncology

The documented activity of N-benzyl-6-methylpyridazin-3-amine in arresting proliferation and inducing differentiation of undifferentiated cells [1] positions it as a valuable chemical probe for oncology research. It can be employed in assays studying differentiation therapy, particularly in leukemia and other cancers where inducing monocyte differentiation is a therapeutic strategy, as well as in models of hyperproliferative skin diseases like psoriasis.

Medicinal Chemistry and SAR Studies on Pyridazine Scaffolds

With a well-defined synthetic route and high commercial purity , this compound serves as a reliable and versatile building block or reference standard in medicinal chemistry programs. Its distinct substitution pattern (6-methyl and N-benzyl) provides a specific starting point for further derivatization, enabling the exploration of SAR around the pyridazine core for a variety of biological targets beyond PDE4, including potential applications as kinase inhibitors.

Reference Standard for Analytical and Bioanalytical Method Development

The availability of N-benzyl-6-methylpyridazin-3-amine at high purity (≥98%) from multiple suppliers makes it suitable for use as an analytical reference standard. Researchers can leverage its well-characterized structure for the development and validation of LC-MS, HPLC, or NMR methods aimed at quantifying similar pyridazine-based compounds in complex biological matrices or during chemical process development.

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